![molecular formula C21H20FN3O3 B3414878 2-(4-fluorophenyl)-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 946383-30-8](/img/structure/B3414878.png)
2-(4-fluorophenyl)-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide
Overview
Description
2-(4-fluorophenyl)-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
2-(4-fluorophenyl)-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide A exerts its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, it has been shown to inhibit the activity of COX-2 and PI3K/AKT/mTOR signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-fluorophenyl)-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide A can reduce inflammation and tumor growth in vitro and in vivo. It has also been shown to have a protective effect on the liver and kidneys. Additionally, it has been studied for its potential use in PET imaging, where it has shown promise as a radiotracer for the detection of tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-fluorophenyl)-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide A in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. Additionally, its anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of various diseases. However, one limitation is that it has not been extensively studied in humans, and its potential side effects are not well understood.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of 2-(4-fluorophenyl)-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide A. One future direction is to study its efficacy in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to understand its potential side effects and toxicity in humans. Finally, its potential use as a radiotracer in PET imaging should be further explored.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide A has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, it has been studied for its potential use as a radiotracer in PET imaging.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-27-18-8-4-16(5-9-18)19-10-11-21(25-24-19)28-13-12-23-20(26)14-15-2-6-17(22)7-3-15/h2-11H,12-14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMCCGRVSGDQGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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